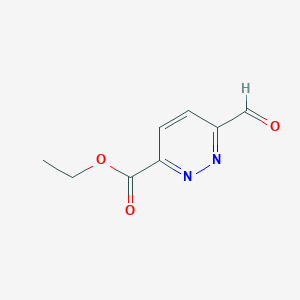

Ethyl 6-formylpyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

ethyl 6-formylpyridazine-3-carboxylate |

InChI |

InChI=1S/C8H8N2O3/c1-2-13-8(12)7-4-3-6(5-11)9-10-7/h3-5H,2H2,1H3 |

InChI Key |

BNFQRTDAMVUMNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

A standard method for introducing formyl groups onto aromatic or heteroaromatic rings is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or similar reagents to generate an electrophilic formylating agent.

Though direct literature on the Vilsmeier-Haack formylation of ethyl pyridazine-3-carboxylate derivatives is limited, analogous procedures have been reported for pyridazine and related heterocycles, where the formyl group is introduced regioselectively at the 6-position due to electronic and steric factors.

Experimental Data Summary

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 6-carboxypyridazine-3-carboxylate.

Reduction: Ethyl 6-hydroxymethylpyridazine-3-carboxylate.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-formylpyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of ethyl 6-formylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Ethyl 6-formylpyridazine-3-carboxylate belongs to a family of pyridazine-3-carboxylates with varying substituents. Below is a systematic comparison with analogs, focusing on structural features, physicochemical properties, and functional roles.

Substituent Effects and Molecular Properties

Reactivity and Functional Group Comparisons

- Electrophilicity : The formyl group in this compound makes it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to methyl or chloro analogs, enabling Schiff base formation or cyclization reactions.

- Steric Effects : tert-Butyl esters (e.g., tert-Butyl 6-formylpyridazine-3-carboxylate) hinder reactions at the ester carbonyl due to steric bulk, whereas ethyl esters offer a balance between reactivity and stability.

- Biological Activity: Amino and cyclopropylamino derivatives (e.g., Ethyl 6-aminopyridazine-3-carboxylate) are explored for antimicrobial or kinase inhibitory activity, leveraging their hydrogen-bonding capabilities.

Pharmacological Potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-formylpyridazine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of precursor molecules under controlled conditions. For example, halogenated intermediates (e.g., bromo- or chloroacetates) are reacted with aminopyridazines in the presence of a base like potassium carbonate . Temperature and solvent polarity critically affect yield: polar aprotic solvents (e.g., DMF) at 80–100°C typically yield 60–75% purity, while lower temperatures (<60°C) reduce side reactions but slow kinetics .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : The aldehyde proton (CHO) appears as a singlet at δ 9.8–10.2 ppm in H NMR, while the pyridazine ring protons resonate between δ 7.5–8.5 ppm. C NMR confirms the ester carbonyl at ~165–170 ppm and the formyl carbon at ~190 ppm .

- MS : ESI-MS typically shows a molecular ion peak at m/z 195.1 ([M+H]) with fragmentation patterns indicating loss of the ethyl group (m/z 167.0) .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50–100 mg/mL). Stability tests recommend storage at –20°C under inert gas (N/Ar) to prevent aldehyde oxidation. Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent variations (e.g., cyclopropyl, fluoro) at the 6-position alter reactivity and biological activity?

- Methodological Answer : Comparative studies with analogs like Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate reveal steric and electronic effects:

- Cyclopropyl groups enhance metabolic stability by reducing CYP450-mediated oxidation.

- Fluoro substituents increase electronegativity, improving binding affinity to target enzymes (e.g., kinases) .

- Experimental Design : Use SAR studies with IC assays and molecular docking simulations to quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, serum protein interference). Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing and MTT assays with multiple cell lines (e.g., HEK293 vs. HeLa) to confirm cytotoxicity thresholds .

- Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to off-target effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack at the formyl group. Key parameters:

- Electrostatic Potential Maps : Highlight electrophilic regions (formyl carbon) susceptible to amine or thiol nucleophiles.

- Activation Energy : Predicts reaction feasibility under mild conditions (e.g., room temperature vs. reflux) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Large-scale production faces issues like racemization during esterification. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.